molecular formula C12H17Cl3N2 B2410006 1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride CAS No. 1353988-02-9

1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride

Cat. No.: B2410006
CAS No.: 1353988-02-9
M. Wt: 295.63
InChI Key: CMKMRHTWEBIONG-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride is a chemical compound that belongs to the class of diazepanes It is characterized by the presence of a 2,4-dichlorobenzyl group attached to a 1,4-diazepane ring, with the hydrochloride salt form enhancing its solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride typically involves the reaction of 2,4-dichlorobenzyl chloride with 1,4-diazepane in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in certain reactions.

Comparison with Similar Compounds

    2,4-Dichlorobenzyl alcohol: A mild antiseptic used in throat lozenges.

    2,4-Dichlorobenzyl chloride: Used as an intermediate in organic synthesis.

    1,4-Diazepane: A parent compound for various diazepane derivatives.

Uniqueness: 1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-1,4-diazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl2N2.ClH/c13-11-3-2-10(12(14)8-11)9-16-6-1-4-15-5-7-16;/h2-3,8,15H,1,4-7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKMRHTWEBIONG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC2=C(C=C(C=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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